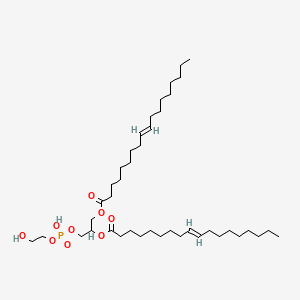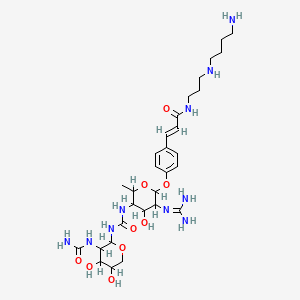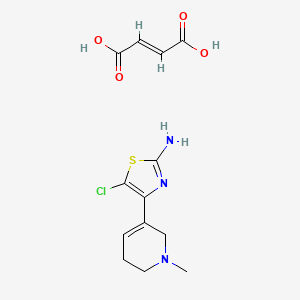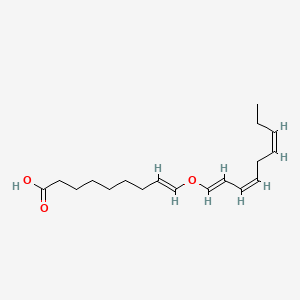![molecular formula C16H27N3O14P2 B1237137 thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]](/img/structure/B1237137.png)
thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-4-amino-4,6-dideoxy-D-glucose is the 4-amino-4,6-dideoxy analogue of dTDP-D-glucose. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-4-amino-4,6-dideoxy-D-glucose(1-).
Applications De Recherche Scientifique
Enzymatic Properties and Reactions
Transaminase Enzyme Properties : A study on thymidine diphosphate sugars revealed a pyridoxal phosphate-requiring transaminase in Pasteurella pseudotuberculosis and Escherichia coli. This enzyme catalyzes a reversible reaction involving thymidine diphosphate 4-keto-6-deoxy-d-glucose and L-glutamate, producing TDP-4-amino-4,6-dideoxy-D-galactose and α-ketoglutarate (Oashi, Matsuhashi, & Matsuhashi, 1964) (Matsuhashi & Strominger, 1966).
Assay Procedure for TDP Sugars : The formation of thymidine diphosphate (TDP) sugars, including the one under study, was analyzed using cell extracts of bacteria. The identification of reaction products and intermediates was achieved through paper chromatography (Matsuhashi & Strominger, 1966).
Biochemical Synthesis
Synthesis of Analog Compounds : Research on the synthesis of thymidine 5′ analogs, which are structurally related to the compound , was conducted. These compounds are involved in the biosynthesis of bacterial lipopolysaccharides (Shibaev, Kusov, Petrenko, & Kochetkov, 1976).
Enzyme Inhibitors Synthesis : Thymidine derivatives were synthesized to inhibit specific enzymes, demonstrating the compound's potential in developing purification procedures and studying enzyme functions (Naundorf & Klaffke, 1999).
Genetic and Biotechnological Applications
Engineering E. coli for Biosynthesis : In a study, E. coli was engineered to produce various dTDP-sugars, demonstrating the compound's significance in understanding and manipulating bacterial biosynthetic pathways (Pandey et al., 2015).
Characterization of dTDP-4-dehydrorhamnose Enzymes : The thymidine diphosphate-l-rhamnose biosynthesis pathway, involving compounds structurally related to the one under study, was characterized in Salmonella enterica. This study is crucial for understanding surface glycoconjugate assembly in bacterial pathogens (Graninger, Nidetzky, Heinrichs, Whitfield, & Messner, 1999).
Synthesis and Evaluation of Analogues : The synthesis of thymidine 5′-triphosphate analogs and their substrate properties towards various enzymes were studied, highlighting the compound's role in understanding enzyme interactions and potential therapeutic applications (Dyatkina, Arzumanov, Victorova, Kukhanova, & Krayevsky, 1995).
Propriétés
Formule moléculaire |
C16H27N3O14P2 |
|---|---|
Poids moléculaire |
547.34 g/mol |
Nom IUPAC |
[(3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(17)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11-,12+,13-,15?/m1/s1 |
Clé InChI |
UIVJXHWSIFBBCY-OZZQZGJZSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


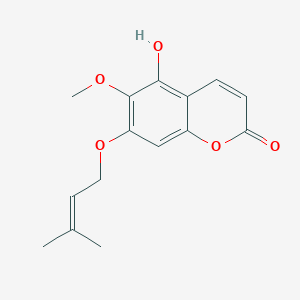
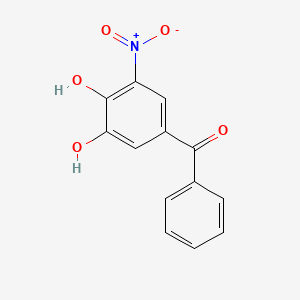
![3-[[1-(Carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-7-[[2-[(6,7-dihydroxy-4-oxochromene-3-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237058.png)
![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)

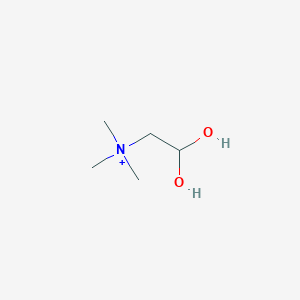
![4-Carbamoyl-1-[(S)-4-amino-4-carboxybutyl]pyridazin-1-ium](/img/structure/B1237063.png)
![6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1237066.png)
![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)
